4'-Nitrobenzanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGQGZYFQSCZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187554 | |

| Record name | 4'-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201415 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3393-96-2 | |

| Record name | N-(4-Nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Nitrobenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVS8N4KV2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Nitrobenzanilide, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, with the CAS Number 3393-96-2 , is an organic compound that serves as a valuable building block in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2] Its IUPAC name is N-(4-nitrophenyl)benzamide .[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3393-96-2 | [3][4][5] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [3][4][5] |

| Molecular Weight | 242.23 g/mol | [3][4][5] |

| Melting Point | 202-204 °C | |

| Appearance | White to orange to green powder/crystal | |

| Solubility | Soluble in DMSO. Low solubility in water (2.2 µg/mL at pH 7.4). | [3] |

| Density | 1.344 g/cm³ | |

| Boiling Point | 327 °C at 760 mmHg | |

| Flash Point | 199 °C | [1] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data Summary for this compound

| Technique | Key Data and Observations | Source |

| ¹H NMR | Spectra are available for review. | [6] |

| ¹³C NMR | Spectra are available for review. | |

| IR Spectroscopy | Key peaks corresponding to N-H, C=O (amide), and N-O (nitro) stretching are identifiable. | [3][7][8] |

| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 242. Key fragments at m/z 105 and 77. | [3] |

| UV/Visible Spectroscopy | Spectral data is available for analysis. |

Synthesis of this compound

This compound is typically synthesized via the acylation of 4-nitroaniline with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-nitroaniline

-

Benzoyl chloride

-

Pyridine or another suitable base (e.g., triethylamine)

-

Toluene or a similar inert solvent

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-nitroaniline in a suitable volume of anhydrous toluene.

-

Addition of Base: Add a slight molar excess of a base, such as pyridine, to the solution. This will act as a scavenger for the HCl produced during the reaction.

-

Addition of Acylating Agent: Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with water to remove the hydrochloride salt of the base.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

-

Characterization: Dry the purified product and characterize it using techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized, making it a key precursor for the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: It serves as a building block for the creation of novel drug candidates.[2] The benzanilide scaffold is present in a number of biologically active compounds.

-

Dye Manufacturing: It is used in the synthesis of various dyes.[1]

-

Materials Science: It is employed in the development of new materials with specific properties.[2]

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery. The nitroaromatic group, in general, is a known pharmacophore and can be found in various antimicrobial and antiparasitic drugs.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Category | Signal Word | Hazard Statement |

| Serious eye damage/eye irritation | 2A | Warning | H319: Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

It is recommended to consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General experimental workflow.

References

- 1. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound(3393-96-2) 1H NMR [m.chemicalbook.com]

- 7. This compound(3393-96-2) IR2 spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

4'-Nitrobenzanilide chemical structure and IUPAC name

This guide provides a detailed overview of the chemical structure and systematic nomenclature of 4'-Nitrobenzanilide, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

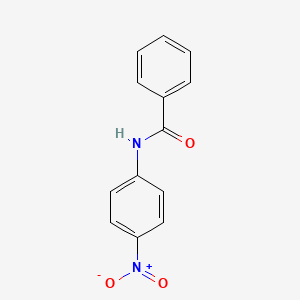

This compound is an organic compound with the molecular formula C13H10N2O3[1][2][3][4][5][6]. Its chemical structure consists of a benzamide core where the nitrogen of the amide group is substituted with a 4-nitrophenyl group.

The systematic and preferred IUPAC name for this compound is N-(4-nitrophenyl)benzamide [3]. It is also known by several other synonyms, including:

-

N-(p-Nitrophenyl)benzamide[1]

Structural Representation

The core structure of this compound is a benzanilide, which is a derivative of benzamide with a phenyl substituent on the nitrogen atom. In this specific molecule, the substituent on the nitrogen is a phenyl group that is itself substituted with a nitro group (-NO2) at the para (4-position) of the ring.

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Data

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C13H10N2O3 | [1][2][3][4][5][6] |

| Molecular Weight | 242.23 g/mol | [1][2][3][4] |

| CAS Registry Number | 3393-96-2 | [1][3][7] |

This information is fundamental for experimental design, enabling accurate calculations for molarity, reaction stoichiometry, and analytical characterization.

Logical Relationship of Nomenclature

The IUPAC name N-(4-nitrophenyl)benzamide can be deconstructed to understand the molecule's structure logically. The following diagram illustrates this relationship.

References

- 1. This compound [webbook.nist.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS#:3393-96-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 4'-Nitrobenzanilide: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Nitrobenzanilide is a nitroaromatic compound with significant potential in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and potential reactions, and an exploration of its known and potential biological activities. The information is curated to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and conceptual relationships are visualized using logical diagrams.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a benzoyl group attached to a 4-nitroaniline moiety. The presence of the nitro group significantly influences its chemical properties and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 242.23 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 202-204 °C | [3] |

| Boiling Point | 327 °C at 760 mmHg | |

| Density | 1.344 g/cm³ | |

| Flash Point | 199 °C | [4] |

| Solubility | Soluble in DMSO. Limited solubility in water. | [5] |

| CAS Number | 3393-96-2 | [1][2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Reference |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), N-H bending (amide II), and asymmetric and symmetric stretching of the nitro group. | [6] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 242. | [1] |

| UV/Visible Spectroscopy | Provides information on the electronic transitions within the molecule, influenced by the aromatic rings and the nitro group. | [6] |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on both the benzoyl and nitrophenyl rings. | |

| ¹³C NMR Spectroscopy | Resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings. |

Synthesis and Reactivity

The primary method for the synthesis of this compound involves the acylation of 4-nitroaniline with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the acylation of 4-nitroaniline.

Materials:

-

4-Nitroaniline

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or a similar non-polar solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Büchner funnel and flask

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline in a suitable solvent like anhydrous diethyl ether.

-

Add a stoichiometric equivalent of pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

-

Slowly add benzoyl chloride to the stirred solution at room temperature. An exothermic reaction may occur, so controlled addition is crucial.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl solution (to remove excess pyridine), water, and saturated NaHCO₃ solution (to remove any remaining acid).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound crystals.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by the functional groups present: the amide linkage, the electron-withdrawing nitro group, and the two aromatic rings.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-nitroaniline. The reaction kinetics are influenced by the pH and temperature of the reaction medium.[7]

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group, forming 4'-aminobenzanilide. This transformation can be achieved using various reducing agents, such as indium metal in the presence of ammonium chloride.[8] This derivative can be a valuable intermediate for further chemical modifications.

-

Electrophilic Aromatic Substitution: The benzene ring derived from the benzoyl group is deactivated by the adjacent carbonyl group, making it less susceptible to electrophilic attack. The nitrophenyl ring is strongly deactivated by the nitro group. Therefore, forcing conditions would be required for further electrophilic substitution on either ring.[9][10][11][12]

-

Nucleophilic Aromatic Substitution: The nitro group strongly activates the nitrophenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, the position para to the nitro group is already substituted by the amide nitrogen. Thus, nucleophilic attack is more likely to occur at the ortho positions under suitable conditions with strong nucleophiles.[13][14]

Logical Diagram of Reactivity:

Caption: Key chemical reactions of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of nitroaromatic compounds and benzanilides has been investigated for various therapeutic applications. The presence of the nitro group is a key pharmacophore that can be involved in bioreductive activation under hypoxic conditions, a characteristic often exploited in the design of anticancer and antimicrobial agents.

Potential Therapeutic Areas:

-

Antimicrobial Activity: Nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds have shown activity against both Gram-positive and Gram-negative bacteria.[15][16] The mechanism often involves the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.

-

Anticancer Activity: The cytotoxicity of nitro-substituted compounds has been explored against various cancer cell lines. For instance, some nitrobenzamide derivatives have shown cytotoxic effects on leukemic cell lines.[17] The antiproliferative activity is often linked to the induction of apoptosis.

-

Enzyme Inhibition: Anilide and nitroaniline derivatives have been studied as enzyme inhibitors. For example, 4-nitroaniline has been shown to be a mixed inhibitor of human tissue kallikrein.[18] This suggests that this compound could be investigated as a potential inhibitor for various enzymes.

It is important to note that the biological activity and toxicity of nitroaromatic compounds are closely linked. The reduction of the nitro group can lead to the formation of toxic intermediates. Therefore, any drug development efforts involving this compound would require a thorough toxicological evaluation.

Conceptual Signaling Pathway Involvement (Hypothetical):

Based on the known activities of related compounds, this compound could potentially modulate various cellular signaling pathways. For instance, if it exhibits anticancer properties, it might interfere with pathways involved in cell cycle regulation, apoptosis, or cellular stress responses.

References

- 1. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound [webbook.nist.gov]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Electrophilic Substitution Reactions Electrophilic Substitution Reactions by Unacademy [unacademy.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpbs.com [ijpbs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Nitrobenzanilide molecular weight and formula

An In-Depth Technical Guide to 4'-Nitrobenzanilide

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular and Physical Properties

This compound is a chemical compound with the IUPAC name N-(4-nitrophenyl)benzamide[1][2]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H10N2O3 | [1][2][3][4] |

| Molecular Weight | 242.23 g/mol | [1][2][3][4] |

| Exact Mass | 242.0691 g/mol | [1][3] |

| CAS Registry Number | 3393-96-2 | [1][2] |

| Appearance | White to orange to green powder/crystal | [4][5][6] |

| Melting Point | 202-204 °C | [4][5][6][7] |

| Elemental Analysis | C: 64.46%, H: 4.16%, N: 11.56%, O: 19.81% | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of 4-nitroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

4-Nitroaniline

-

Benzoyl chloride

-

Pyridine or aqueous sodium hydroxide

-

Dichloromethane or other suitable solvent

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline in a suitable solvent such as dichloromethane.

-

Add a stoichiometric equivalent of a base, such as pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) to yield the purified product.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound.[8]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is effective.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[8]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

-

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of volatile components and impurities.[9]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Oven Program: An appropriate temperature program is developed to ensure the separation of all components. The injector temperature should be high enough to ensure volatilization without degradation.

-

Mass Spectrometry: Typically operated in electron ionization (EI) mode. The resulting mass spectrum will provide a molecular ion peak and a fragmentation pattern characteristic of this compound.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for qualitative identification and quantitative analysis based on absorbance.[9]

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: A suitable UV-grade solvent that does not absorb in the region of interest (e.g., acetonitrile or cyclohexane).

-

Procedure:

-

Prepare a dilute solution of the sample in the chosen solvent.

-

Scan the absorbance of the solution across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

-

References

- 1. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. medkoo.com [medkoo.com]

- 4. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 3393-96-2 [m.chemicalbook.com]

- 6. This compound | 3393-96-2 [amp.chemicalbook.com]

- 7. This compound | CAS#:3393-96-2 | Chemsrc [chemsrc.com]

- 8. Separation of 4’-Nitrobenzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4'-Nitrobenzanilide from 4-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Nitrobenzanilide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary and most efficient pathway involves a two-step process: the conversion of 4-nitrobenzoic acid to its highly reactive acyl chloride derivative, 4-nitrobenzoyl chloride, followed by the acylation of aniline.

Core Synthesis Pathway

The synthesis of this compound from 4-nitrobenzoic acid is fundamentally an amide bond formation reaction. Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid group must first be activated. A common and effective method is the conversion of the carboxylic acid to an acyl chloride, which is significantly more electrophilic and readily reacts with an amine.

The overall transformation can be summarized as follows:

-

Activation Step: 4-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 4-nitrobenzoyl chloride.[1][2]

-

Coupling Step: The resulting 4-nitrobenzoyl chloride is then reacted with aniline in a nucleophilic acyl substitution reaction to yield the final product, this compound.[3]

Data Presentation

For clarity and comparative purposes, the physical properties of the key compounds involved in this synthesis and a summary of a representative experimental protocol are presented in the tables below.

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 237 | Pale yellow crystalline powder |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 71 - 73 | Yellow crystalline solid |

| Aniline | C₆H₇N | 93.13 | -6 | Colorless to pale yellow oily liquid |

| This compound | C₁₃H₁₀N₂O₃ | 242.23 | 217 | White to off-white crystalline powder |

Data sourced from[1][4][5][6].

Table 2: Summary of a Representative Two-Step Synthesis Protocol

| Step | Reactants | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |

| 1. Acyl Chloride Formation | 4-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | None (SOCl₂ as reagent and solvent) | ~20 hours | Reflux | 97 - 98 |

| 2. Amide Formation | 4-Nitrobenzoyl Chloride, Aniline | - | Benzene | Not Specified | Reflux | ~100 (quantitative) |

Reaction Mechanisms and Pathways

The chemical transformations underpinning this synthesis are illustrated in the following diagram. The process begins with the activation of the carboxylic acid, followed by the nucleophilic attack of the amine on the activated acyl chloride intermediate.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis. All operations involving corrosive or volatile reagents should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid

This procedure is adapted from established methods utilizing thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.[1]

Materials:

-

4-Nitrobenzoic acid (16.7 g, 0.10 mole)

-

Thionyl chloride (SOCl₂) (16 mL, 0.22 mole)

-

500 mL round-bottom flask

-

Reflux condenser

-

Calcium chloride drying tube

-

Heating mantle

-

Reduced pressure distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, place 16.7 g of 4-nitrobenzoic acid and 16 mL of thionyl chloride. Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reaction: Gently heat the mixture to reflux using a heating mantle. Continue heating for approximately 20 hours. The solid 4-nitrobenzoic acid will gradually dissolve as it is converted to the liquid acyl chloride. The reaction is considered complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases, resulting in a clear, yellow liquid.[1]

-

Workup and Purification: After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. A water bath can be used for heating. Following this, distill the remaining liquid under reduced pressure.[2]

-

Isolation: Collect the fraction boiling at approximately 155 °C at 20 mmHg.[2] The distillate will solidify upon cooling to yield pale yellow, needle-like crystals of 4-nitrobenzoyl chloride.

-

Yield: The expected yield is approximately 18.0-18.2 g (97-98%), with a reported melting point of 72-73 °C.[1]

Protocol 2: Synthesis of this compound from 4-Nitrobenzoyl Chloride and Aniline

This protocol describes the coupling of the synthesized 4-nitrobenzoyl chloride with aniline.

Materials:

-

4-Nitrobenzoyl chloride (9.28 g, 0.05 mole)

-

Aniline (9.31 g, 0.10 mole)

-

Benzene (or a suitable inert solvent like Dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-nitrobenzoyl chloride in a suitable volume of an inert solvent, such as benzene.

-

Reaction: To this solution, add a solution of aniline (2 equivalents) in the same solvent. A second equivalent of aniline acts as a base to neutralize the HCl produced during the reaction. The reaction is typically exothermic. Stir the mixture and heat under reflux to ensure the reaction goes to completion. The formation of a precipitate (aniline hydrochloride) will be observed.

-

Workup and Isolation: After the reaction is complete (can be monitored by TLC), cool the mixture to room temperature. Filter the mixture to remove the aniline hydrochloride precipitate.

-

Purification: Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with water and then a saturated sodium bicarbonate solution. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white or off-white solid. A near-quantitative yield is expected.[7] The reported melting point of the purified product is 217 °C.[4]

Experimental Workflow Visualization

The logical flow of the experimental procedure, from initial setup to final product characterization, is depicted below.

Caption: General experimental workflow for the two-step synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. usbio.net [usbio.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Formation of 4'-Nitrobenzanilide

This technical guide provides a comprehensive overview of the fundamental reaction mechanism for the synthesis of 4'-Nitrobenzanilide, a key intermediate in the production of dyes, pharmaceuticals, and other complex organic compounds.[1][2] The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed mechanistic insights, experimental protocols, and structured data presentation.

Core Reaction and Mechanism

The formation of this compound is classically achieved through a Schotten-Baumann reaction , a well-established method for synthesizing amides from amines and acyl chlorides.[3][4] This reaction involves the acylation of p-nitroaniline with benzoyl chloride. The underlying mechanism is a nucleophilic acyl substitution , which proceeds through a distinct addition-elimination pathway.[5][6]

The reaction can be summarized as follows:

-

Reactants : Benzoyl Chloride and p-Nitroaniline

-

Product : this compound (also known as N-(4-nitrophenyl)benzamide)[7]

-

Byproduct : Hydrochloric Acid (HCl)

The mechanism unfolds in the following key steps:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.[3][8] This initial attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom.

-

Formation of a Tetrahedral Intermediate : This nucleophilic addition results in the formation of a transient, unstable tetrahedral intermediate.[8][9] In this state, the former carbonyl carbon is bonded to the oxygen (now an alkoxide), the original phenyl group, the chloride, and the newly attached p-nitroaniline group.

-

Collapse of the Intermediate and Elimination : The tetrahedral intermediate is short-lived and collapses to reform the stable carbonyl double bond.[10] To do so, it expels the most stable leaving group, which in this case is the chloride ion (Cl⁻). Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[8]

-

Deprotonation : The resulting product is a protonated amide. A base, such as pyridine or sodium hydroxide, which is typically added to the reaction mixture, abstracts the proton from the nitrogen atom.[11][12] This step is crucial as it neutralizes the hydrochloric acid byproduct, preventing the protonation of the unreacted amine and driving the reaction equilibrium towards the product.[4][11]

Visualizing the Reaction Pathway

The logical flow of the nucleophilic acyl substitution mechanism for this compound formation is illustrated below.

Quantitative Data Summary

The following table summarizes key quantitative data for the product, this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [7][13][14] |

| Molecular Weight | 242.23 g/mol | [2][13][14] |

| Melting Point | 202-204 °C | [2] |

| Theoretical Yield | Up to 99% | [15] |

| Appearance | White to off-white powder | [15] |

| CAS Number | 3393-96-2 | [13][14][16] |

Experimental Protocol

This section outlines a generalized laboratory protocol for the synthesis of this compound via the Schotten-Baumann reaction. This procedure should be performed with appropriate safety precautions, including the use of a fume hood, as benzoyl chloride is lachrymatory.[4]

Materials:

-

p-Nitroaniline

-

Benzoyl Chloride

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable aprotic solvent[11]

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar or mechanical stirrer

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve p-nitroaniline in a suitable volume of dichloromethane. Add an equimolar amount of 10% aqueous sodium hydroxide solution to the flask. Cool the biphasic mixture in an ice bath to 0-5 °C with vigorous stirring.

-

Reagent Addition : Slowly add a slight molar excess (approx. 1.1 equivalents) of benzoyl chloride dropwise to the stirring mixture using a dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.[4]

-

Reaction : After the addition is complete, allow the mixture to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Extraction : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove any unreacted amine and base), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline product.

-

Characterization : The identity and purity of the final product can be confirmed using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted in the diagram below.

References

- 1. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]

- 2. Cas 3393-96-2,this compound | lookchem [lookchem.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.it [fishersci.it]

- 12. jk-sci.com [jk-sci.com]

- 13. This compound [webbook.nist.gov]

- 14. scbt.com [scbt.com]

- 15. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 16. This compound | 3393-96-2 [amp.chemicalbook.com]

Spectral Analysis of 4'-Nitrobenzanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4'-Nitrobenzanilide, a key chemical intermediate. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectral Data

The following sections present the quantitative spectral data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | Doublet | 2H | Protons ortho to the nitro group |

| ~7.95 | Doublet | 2H | Protons meta to the nitro group |

| ~7.85 | Multiplet | 2H | Protons ortho to the carbonyl group |

| ~7.55 | Multiplet | 3H | Protons meta and para to the carbonyl group |

| ~10.5 | Singlet (broad) | 1H | Amide proton (N-H) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within this compound.

| Chemical Shift (ppm) | Assignment |

| ~166 | Carbonyl carbon (C=O) |

| ~145 | Carbon bearing the nitro group |

| ~143 | Quaternary carbon of the nitro-substituted ring |

| ~134 | Quaternary carbon of the benzoyl ring |

| ~132 | CH carbon para to the carbonyl group |

| ~129 | CH carbons ortho to the carbonyl group |

| ~128 | CH carbons meta to the carbonyl group |

| ~125 | CH carbons meta to the nitro group |

| ~120 | CH carbons ortho to the nitro group |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H stretch (amide) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1595 | Strong | C=C stretch (aromatic) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~1290 | Medium | C-N stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound.[1]

| m/z | Relative Intensity (%) | Assignment |

| 242 | 11.12 | [M]⁺ (Molecular ion) |

| 122 | - | [C₇H₅NO]⁺ |

| 105 | 99.99 | [C₇H₅O]⁺ (Benzoyl cation) |

| 92 | - | [C₆H₄N]⁺ |

| 77 | 46.66 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | - | [C₅H₅]⁺ |

| 51 | 10.73 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy

¹H and ¹³C NMR

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The spectra were recorded on a Varian CFT-20 spectrometer or an equivalent instrument.[1] For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet technique. A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The resulting fine powder was then compressed in a pellet press to form a thin, transparent disc. The spectrum was recorded using a Bruker IFS 85 FT-IR spectrometer or a similar instrument, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using an Electron Ionization (EI) source on a Hitachi M-80A mass spectrometer or a comparable instrument.[1] The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions were then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4'-Nitrobenzanilide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4'-Nitrobenzanilide. Due to the limited availability of direct quantitative data for this compound in common organic solvents, this document summarizes the known data, offers insights into its expected solubility based on structurally analogous compounds, and provides detailed experimental protocols for determining solubility.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a range of common organic solvents is notably scarce in publicly available literature. A single data point has been identified in an aqueous buffer.

Table 1: Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | 2.2 µg/mL |

| Methanol | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available |

| Isopropanol | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Qualitatively described as "soluble" |

| Acetonitrile | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available |

| Hexane | Data Not Available | Data Not Available |

Expected Solubility Profile: An Analysis of Analogous Compounds

To estimate the solubility behavior of this compound, it is instructive to examine the solubility of structurally similar compounds: 4-nitrobenzaldehyde, 4-nitroaniline, and benzanilide. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in each other.

This compound possesses a polar nitro group (-NO₂) and an amide linkage (-C(O)NH-), which can participate in hydrogen bonding, as well as two aromatic rings which contribute to its nonpolar character. This amphiphilic nature suggests it will exhibit moderate solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the amide and nitro groups in this compound, some degree of solubility is expected. For comparison, 4-nitroaniline is very soluble in methanol and soluble in ethanol[1]. 4-nitrobenzaldehyde is also soluble in ethanol[2][3][4][5][6]. Benzanilide, which lacks the polar nitro group, is soluble in ethanol[7][8][9]. This suggests that this compound is likely to be soluble in these alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments. Acetone is a good solvent for both 4-nitroaniline and benzanilide[8][9][10]. 4-nitrobenzaldehyde is also soluble in acetone[2]. As noted, this compound is qualitatively described as soluble in DMSO. Given that many organic compounds exhibit high solubility in DMSO, it is expected to be a good solvent for this compound. 4-nitroaniline is soluble in acetonitrile[1]. Therefore, good solubility in these solvents is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant nonpolar character of the two benzene rings, some solubility in nonpolar solvents might be expected. However, the polar functional groups will likely limit this solubility. Benzanilide, being less polar than this compound, is soluble in toluene[11][12]. 4-nitroaniline is slightly soluble in toluene and benzene[1][13]. It is therefore predicted that this compound will have limited solubility in nonpolar solvents like toluene and will be poorly soluble in very nonpolar solvents like hexane.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following are established methodologies for this purpose.

3.1. Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid solute (this compound) is added to a known volume of the solvent in a sealed container, such as a jacketed glass vessel or a flask.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for a prolonged period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally but is typically 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation followed by decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: A known volume or mass of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then determined gravimetrically. Alternatively, the concentration of the solute in the saturated solution can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy, after appropriate dilution.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.

3.2. Gravimetric Method

This is a straightforward application of the isothermal saturation method where the final quantification is done by weighing.

Methodology:

-

Follow steps 1 and 2 of the Isothermal Saturation Method.

-

After equilibration, allow the solid to settle.

-

Carefully transfer a known mass or volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Weigh the container with the dried solute.

-

The mass of the dissolved solute is the final mass minus the initial mass of the container.

-

Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

Diagram 2: Factors Influencing the Solubility of this compound

Caption: Key factors influencing the solubility of an organic compound.

References

- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 555-16-8: 4-Nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]

- 6. 4-Nitrobenzaldehyde CAS#: 555-16-8 [m.chemicalbook.com]

- 7. webqc.org [webqc.org]

- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 9. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-nitroaniline [stenutz.eu]

A Comprehensive Technical Guide to the Safe Handling of 4'-Nitrobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known hazards and recommended safety precautions for the handling of 4'-Nitrobenzanilide. The information is intended to support researchers, scientists, and professionals in the field of drug development in establishing safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary known hazard is serious eye irritation.[1][2][3] While comprehensive toxicological data is not publicly available, its chemical structure, belonging to the family of aromatic nitro compounds, warrants a cautious approach to handling.

GHS Hazard Statements

GHS Precautionary Statements

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][4][5][6][7] |

| Molecular Weight | 242.23 g/mol | [1][4][5][6][7] |

| CAS Number | 3393-96-2 | [1][4][5][7] |

| Appearance | White to orange to green powder/crystal | [3][4] |

| Melting Point | 202-204 °C | [3][4][8] |

| Boiling Point | 327 °C at 760 mmHg | [8] |

| Flash Point | 151.5 °C | [8] |

| Density | 1.344 g/cm³ | [8] |

| Solubility | 2.2 µg/mL at pH 7.4 | [1] |

Toxicological Data

As of the latest available information, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. One safety data sheet explicitly states "no data available" for acute oral, inhalation, and dermal toxicity.[9]

Given the absence of specific data, it is prudent to handle this compound as a substance with potential for toxicity. The principles of ALARA (As Low As Reasonably Achievable) should be strictly followed to minimize exposure.

Experimental Protocols for Hazard Assessment

While specific experimental reports on the toxicology of this compound are not available, the assessment of a novel chemical's hazards typically follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the systematic evaluation of a substance's potential effects on human health and the environment.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The "Acute Toxic Class Method" is a stepwise procedure used to estimate the acute oral toxicity of a substance.

-

Initial Considerations: Before the test, all available information on the substance is reviewed, including its identity, chemical structure, and any existing toxicological data on related compounds.[10]

-

Animal Selection and Preparation: Healthy, young adult animals of a single sex (typically females) from common laboratory strains are used.[10] The animals are acclimatized to the laboratory conditions before the study.

-

Dosing: The test substance is administered orally in a stepwise manner to a small group of animals (typically 3 per step) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[10]

-

Observation: The animals are observed for signs of toxicity and mortality for a defined period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior.

-

Procedure Progression: The outcome of the first step determines the next dose level. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased.[10] This process continues until the criteria for a specific toxicity class are met.

Eye Irritation/Corrosion Assessment (Based on OECD Guideline 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are typically used for this test.

-

Application: A small, measured amount of the test substance is applied to the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation or corrosion at specific intervals after application (e.g., 1, 24, 48, and 72 hours). The degree of eye reaction is scored for the cornea, iris, and conjunctiva.

-

Classification: The substance is classified as an irritant or corrosive based on the severity, persistence, and reversibility of the observed eye lesions.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[3]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[11]

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

Spill Response Workflow

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following diagram outlines the logical workflow for responding to a this compound spill.

Caption: Workflow for a this compound chemical spill response.

Reactivity and Stability

This compound is stable under normal conditions. However, as an aromatic nitro compound, it may be reactive with strong oxidizing agents and strong bases.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is the responsibility of the generator to determine the proper waste classification and disposal method.

This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment prior to handling this chemical. All laboratory personnel should be trained on the specific hazards and safe handling procedures for the chemicals they work with.

References

- 1. This compound | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3393-96-2 [amp.chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 3393-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS#:3393-96-2 | Chemsrc [chemsrc.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of N-Phenyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-4-nitrobenzamide is a chemical compound that has been noted in scientific literature primarily as a synthetic intermediate in the preparation of more complex molecules. While a singular, seminal discovery event is not prominently documented, its synthesis is rooted in established organic chemistry principles. This guide provides a comprehensive overview of its history, physicochemical properties, and detailed synthetic protocols. Notably, specific biological signaling pathways for N-Phenyl-4-nitrobenzamide are not extensively characterized in publicly available research, precluding the detailed pathway diagrams as initially requested. This paper will focus on the available chemical and physical data, and the broader context of N-phenylbenzamide derivatives' biological activities.

Introduction and Historical Context

The history of N-Phenyl-4-nitrobenzamide is intertwined with the broader exploration of benzamide and nitroaniline chemistries throughout the 20th century. While a specific "discoverer" is not clearly cited in available literature, its synthesis follows well-trodden paths of amide formation. A French patent filed in 1981 describes a process for its preparation, indicating its use as a known compound by that time.[1] Earlier, a 1978 US patent detailed the synthesis of 4-nitrobenzanilide, a key precursor, highlighting the industrial and research interest in this class of compounds during that era.[2][3]

The primary role of N-Phenyl-4-nitrobenzamide in the scientific literature appears to be that of a chemical intermediate. It serves as a building block for the synthesis of more complex molecules, particularly in the development of derivatives with potential pharmacological activities. For instance, it is a precursor in the synthesis of 2',4,4'-trinitrobenzanilide, an intermediate for monomers used in high-strength fibers.[2] While the direct biological effects of N-Phenyl-4-nitrobenzamide are not extensively studied, the broader class of N-phenylbenzamide derivatives has been investigated for various therapeutic applications, including as antiparasitic and antiviral agents.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of N-Phenyl-4-nitrobenzamide is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | PubChem |

| Molecular Weight | 242.23 g/mol | PubChem |

| CAS Number | 3460-11-5 | PubChem |

| Appearance | Likely a solid, based on related compounds | General Chemical Knowledge |

| Melting Point | Not consistently reported | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | General Chemical Knowledge |

| InChI | InChI=1S/C13H10N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h1-9H,(H,14,16) | PubChem |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem |

Experimental Protocols: Synthesis of N-Phenyl-4-nitrobenzamide

The synthesis of N-Phenyl-4-nitrobenzamide is typically achieved through the acylation of aniline with 4-nitrobenzoyl chloride. Several variations of this method exist, and a general, representative protocol is detailed below.

General Synthesis via Acylation of Aniline

This protocol describes the reaction of aniline with 4-nitrobenzoyl chloride to yield N-Phenyl-4-nitrobenzamide.

Materials:

-

Aniline

-

4-Nitrobenzoyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 equivalents) to the solution and stir.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the 4-nitrobenzoyl chloride solution to the aniline solution at room temperature. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Experimental Workflow Diagram:

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield specific studies detailing the biological mechanism of action or defined signaling pathways for N-Phenyl-4-nitrobenzamide. While the broader class of N-phenylbenzamide derivatives has shown promise in various therapeutic areas, including as antiparasitic and antiviral agents, this activity is highly dependent on the specific substitutions on the phenyl and benzamide rings.

For instance, certain N-phenylbenzamide derivatives have been investigated as inhibitors of viral entry or replication, while others have been studied for their ability to bind to the minor groove of DNA in parasites. However, without experimental data on N-Phenyl-4-nitrobenzamide itself, it is not possible to construct an accurate and scientifically validated signaling pathway diagram.

The nitro group on the benzamide ring is an electron-withdrawing group, which can influence the molecule's electronic properties and potential for biological interactions. In some contexts, nitroaromatic compounds can undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive species. This has been explored as a strategy for developing hypoxia-activated prodrugs.[4] However, whether N-Phenyl-4-nitrobenzamide participates in such pathways has not been specifically reported.

Conclusion

N-Phenyl-4-nitrobenzamide is a compound with a history rooted in its utility as a synthetic intermediate rather than as a standalone bioactive agent. Its preparation is straightforward, relying on fundamental amide bond-forming reactions. While the broader N-phenylbenzamide scaffold is of significant interest to medicinal chemists, the specific biological targets and mechanisms of action for N-Phenyl-4-nitrobenzamide remain uncharacterized in the available scientific literature. Future research could explore the potential for this compound to serve as a lead structure for the development of novel therapeutics, particularly if its metabolic fate and potential for bioreduction are investigated in relevant biological systems. For now, its primary role remains that of a valuable building block in the vast landscape of organic synthesis.

References

- 1. FR2476070A1 - Prepn. of 2:amino 5:nitro benzophenone(s) - by reaction of 4:nitro benzanilide with benzoyl halide and hydrolysis - Google Patents [patents.google.com]

- 2. RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Melting Point of 4'-Nitrobenzanilide: Theoretical vs. Experimental Values

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental melting points of 4'-Nitrobenzanilide. It includes a detailed experimental protocol for melting point determination and a summary of reported values.

Introduction to this compound and Melting Point Analysis

This compound is a chemical compound with the molecular formula C₁₃H₁₀N₂O₃. The determination of its melting point is a fundamental analytical technique used for identification and assessment of purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

While experimental determination of the melting point is a routine laboratory procedure, the theoretical prediction of this physical property for complex organic molecules is a significant computational challenge. Such predictions often require sophisticated computational methods like machine learning and Density Functional Theory (DFT) and are not commonly available in standard chemical databases[1]. Therefore, this guide will focus on the experimentally determined values and the standardized protocol for their measurement.

Data Presentation: Melting Point of this compound

The experimental melting point of this compound has been reported in various chemical literature and databases. The values are generally consistent, indicating a well-characterized compound.

| Data Source | Reported Melting Point (°C) |

| NIST WebBook | 201 - 201.5 |

| ChemicalBook | 202 - 204 |

Experimental Protocol: Capillary Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of a crystalline solid like this compound using a modern digital melting point apparatus.

3.1. Materials and Equipment

-

This compound sample

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

3.2. Sample Preparation

-

Drying: Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.

-

Grinding: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[2][3]

-

Loading the Capillary Tube:

3.3. Melting Point Measurement

-

Apparatus Setup: Turn on the digital melting point apparatus and allow it to stabilize.

-